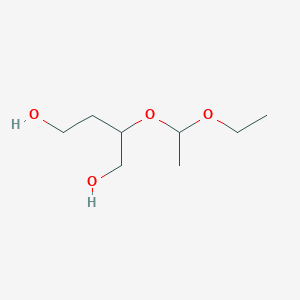

2-(1-Ethoxyethoxy)butane-1,4-diol

Description

2-(1-Ethoxyethoxy)butane-1,4-diol is a diol derivative characterized by a central butane-1,4-diol backbone modified with a 1-ethoxyethoxy substituent at the second carbon. The ethoxyethoxy group introduces ether functionality, likely enhancing solubility in organic solvents and altering reactivity compared to unsubstituted diols. Such compounds are typically employed as intermediates in organic synthesis, solvents, or crosslinkers in polymer chemistry.

Propriétés

IUPAC Name |

2-(1-ethoxyethoxy)butane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNSRJHDYPCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(CCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)butane-1,4-diol typically involves the reaction of butane-1,4-diol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

On an industrial scale, the production of 2-(1-Ethoxyethoxy)butane-1,4-diol can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Ethoxyethoxy)butane-1,4-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The ether linkages can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products

Oxidation: The major products include aldehydes and ketones.

Reduction: The major products are simpler alcohols.

Substitution: The products depend on the nucleophile used and can include a wide range of ether derivatives.

Applications De Recherche Scientifique

2-(1-Ethoxyethoxy)butane-1,4-diol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other materials.

Mécanisme D'action

The mechanism of action of 2-(1-Ethoxyethoxy)butane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The ether linkages provide stability and flexibility to the molecule, allowing it to participate in a wide range of chemical processes.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Compared Compounds

Detailed Comparative Analysis

Butane-1,4-diol

- Structural Differences : Lacks substituents on the butane chain, making it simpler and more reactive in polycondensation reactions.

- Properties : High boiling point (230°C) and water solubility due to dual hydroxyl groups. Acts as a protic solvent .

- Applications : Primary use in THF production (80% of global output) and polyurethane elastomers .

2-Butyne-1,4-diol

- Structural Differences : Contains a triple bond (C≡C) between C2 and C3, increasing rigidity and reactivity.

- Properties : Higher acidity of hydroxyl groups due to electron-withdrawing triple bond; used in click chemistry and catalytic hydrogenation .

- Applications : Precursor for 1,4-butanediol via hydrogenation and in electrochemical synthesis of specialty chemicals .

2-Hexylbutane-1,4-diol

- Structural Differences : Hexyl chain at C2 introduces hydrophobicity.

- Applications: Limited data, but likely used in niche formulations requiring amphiphilic character.

2-(Hydroxymethyl)butane-1,4-diol

1,4-Butanediol dimethacrylate

- Structural Differences : Methacrylate ester groups replace hydroxyls, enabling polymerization.

- Properties: Low viscosity monomer; forms rigid polymers upon curing.

- Applications : Dental composites, coatings, and photoresists .

Unique Features of 2-(1-Ethoxyethoxy)butane-1,4-diol

- Reactivity : Ether linkages may reduce nucleophilicity of hydroxyl groups compared to butane-1,4-diol, altering its utility in esterification or polymerization.

- Applications : Likely serves as a protected diol in multistep syntheses or as a specialty solvent in formulations requiring controlled hydrophilicity.

Activité Biologique

2-(1-Ethoxyethoxy)butane-1,4-diol, with the CAS number 2166383-82-8, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name : 2-(1-Ethoxyethoxy)butane-1,4-diol

- Molecular Formula : C8H18O4

- Molecular Weight : 178.23 g/mol

Biological Activity Overview

The biological activity of 2-(1-Ethoxyethoxy)butane-1,4-diol has been explored primarily in the context of its potential therapeutic applications. The compound's structure suggests it may interact with various biological targets due to the presence of hydroxyl groups, which can form hydrogen bonds with proteins and other biomolecules.

The mechanism of action is hypothesized to involve:

- Hydrogen Bonding : The hydroxyl groups facilitate binding to target proteins.

- Modulation of Cellular Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Research Findings

Several studies have investigated the biological effects of 2-(1-Ethoxyethoxy)butane-1,4-diol:

Antioxidant Activity

A study assessed the antioxidant potential of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Cytotoxicity Assay

The cytotoxic effects were evaluated using MTT assays on various cancer cell lines. The results showed that at higher concentrations, the compound induced cell death in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

| A549 | 50 |

Case Studies

Case Study 1: Anticancer Properties

A research project focused on evaluating the anticancer properties of 2-(1-Ethoxyethoxy)butane-1,4-diol in vitro. The study revealed that the compound inhibited tumor growth by inducing apoptosis in cancer cells through activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved neuronal viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.